
Unii-7dba214Y6G
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Unii-7dba214Y6G is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is synthesized through a specific method, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of Unii-7dba214Y6G is complex and involves the interaction of the compound with various biological pathways. The compound has been found to interact with enzymes and proteins, leading to changes in cellular signaling pathways. Furthermore, Unii-7dba214Y6G has been found to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
Unii-7dba214Y6G has been extensively studied for its biochemical and physiological effects. The compound has been found to have a significant impact on various biological pathways, including cellular signaling, inflammation, and oxidative stress. Furthermore, Unii-7dba214Y6G has been found to have potential neuroprotective effects, which may contribute to its potential use in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Unii-7dba214Y6G has several advantages for lab experiments, including its high purity and effectiveness. Furthermore, the compound has been extensively studied, and its mechanism of action and biochemical and physiological effects have been well-characterized. However, there are also limitations to the use of Unii-7dba214Y6G in lab experiments, including its potential toxicity and the need for further optimization of its synthesis method.
Direcciones Futuras
There are several future directions for the study of Unii-7dba214Y6G. One potential direction is the further optimization of the synthesis method to improve the purity and effectiveness of the compound. Furthermore, additional studies are needed to fully understand the mechanism of action of Unii-7dba214Y6G and its potential therapeutic effects. Finally, future studies should focus on the development of new applications for Unii-7dba214Y6G in various fields, including drug discovery and the treatment of various diseases.
Conclusion:
In conclusion, Unii-7dba214Y6G is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is synthesized through a specific method, and its mechanism of action and biochemical and physiological effects have been extensively studied. Unii-7dba214Y6G has several advantages for lab experiments, including its high purity and effectiveness, but there are also limitations to its use. Finally, there are several future directions for the study of Unii-7dba214Y6G, including the further optimization of its synthesis method and the development of new applications for the compound.
Métodos De Síntesis
Unii-7dba214Y6G is synthesized through a specific method that involves the reaction of two or more chemical compounds. The method of synthesis is crucial in determining the purity and effectiveness of the final product. The synthesis method of Unii-7dba214Y6G has been extensively studied and optimized to ensure the highest quality of the compound.
Aplicaciones Científicas De Investigación
Unii-7dba214Y6G has a wide range of potential applications in scientific research. The compound has been studied for its potential use in drug discovery, as it has been found to have a significant impact on various biological pathways. Furthermore, Unii-7dba214Y6G has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Número CAS |
135244-62-1 |
|---|---|
Nombre del producto |
Unii-7dba214Y6G |
Fórmula molecular |
C16H19N3O4 |
Peso molecular |
317.34 g/mol |
Nombre IUPAC |
1-[(7R,8S)-7-hydroxy-6,6-dimethyl-7,8-dihydropyrano[2,3-f][2,1,3]benzoxadiazol-8-yl]piperidin-2-one |
InChI |
InChI=1S/C16H19N3O4/c1-16(2)15(21)14(19-6-4-3-5-13(19)20)9-7-10-11(18-23-17-10)8-12(9)22-16/h7-8,14-15,21H,3-6H2,1-2H3/t14-,15+/m0/s1 |
Clave InChI |
KMXPHBJUGYLXDM-LSDHHAIUSA-N |
SMILES isomérico |
CC1([C@@H]([C@H](C2=CC3=NON=C3C=C2O1)N4CCCCC4=O)O)C |
SMILES |
CC1(C(C(C2=CC3=NON=C3C=C2O1)N4CCCCC4=O)O)C |
SMILES canónico |
CC1(C(C(C2=CC3=NON=C3C=C2O1)N4CCCCC4=O)O)C |
Sinónimos |
7,8-dihydro-6,6-dimethyl-7-hydroxy-8-(2-oxo-piperidin-1-yl)-6H-pyrano(2,3)benz-2,1,3-oxadiazole NIP 121 NIP-121 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



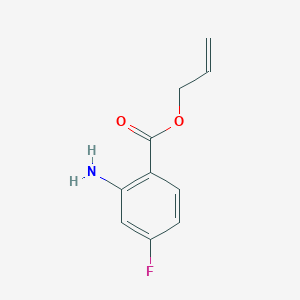
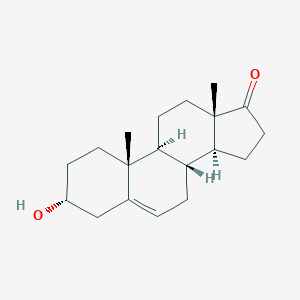
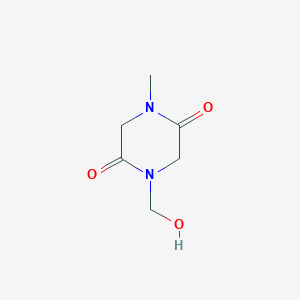
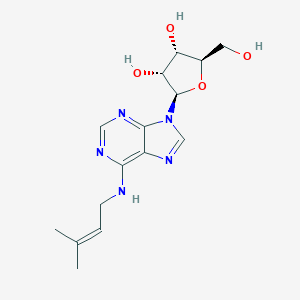
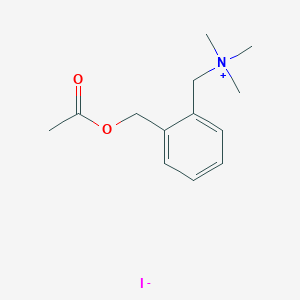
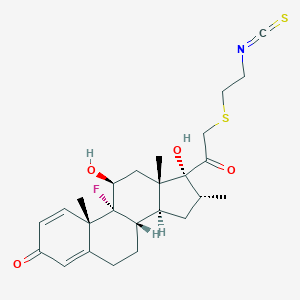
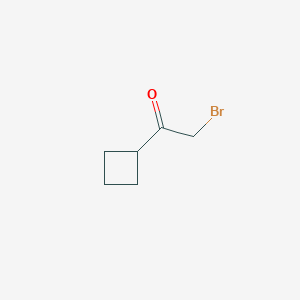
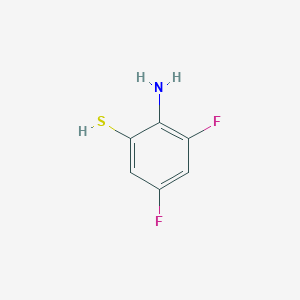
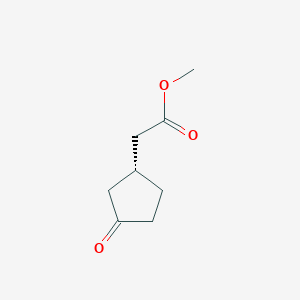
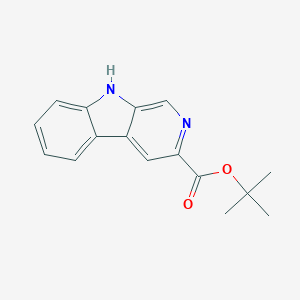
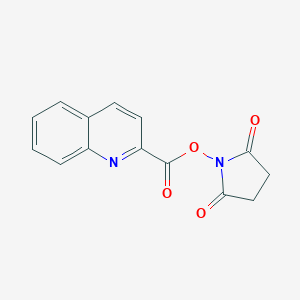
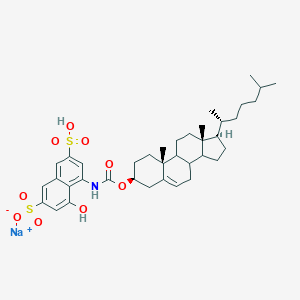
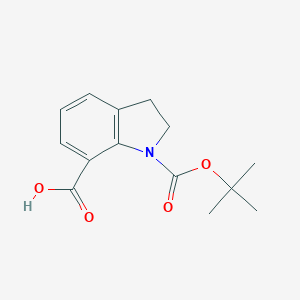
![acetamide, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]-](/img/structure/B141802.png)